molecular formula C17H11ClN4O3 B2870123 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate CAS No. 457611-01-7

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate

Cat. No.: B2870123
CAS No.: 457611-01-7
M. Wt: 354.75
InChI Key: SLDUSNWBZNSHIX-UHFFFAOYSA-N
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Description

The compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate is a heterocyclic organic molecule featuring a fused benzodiazole ring system, a cyano group, and a 2-chloropyridine carboxylate ester moiety. Its structure is characterized by:

  • A cyano group at the 3-position, enhancing electron-withdrawing properties and influencing reactivity.
  • A 2-chloropyridine-3-carboxylate ester, providing steric bulk and halogen-mediated intermolecular interactions.

Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3/c18-15-10(4-3-7-20-15)17(24)25-9-14(23)11(8-19)16-21-12-5-1-2-6-13(12)22-16/h1-7,23H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRSWGZMFVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(N=CC=C3)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The benzodiazole core in the target compound likely increases planarity compared to the partially saturated imidazopyridine in 2d, affecting crystallinity and melting points.
  • The 2-chloropyridine substituent may enhance halogen bonding in crystal packing, whereas 2d’s nitro group promotes dipole interactions .
  • Both compounds utilize cyano groups to modulate electronic properties, but 2d’s dicarboxylate esters introduce additional hydrogen-bonding sites .

Crystallographic and Computational Insights

  • SHELX Software : The target compound’s structure (if resolved) would require refinement via SHELXL, which supports anisotropic displacement parameters and twin refinement for high-quality crystallographic models .
  • Mercury CSD : Comparative analysis of packing motifs (e.g., halogen bonds in the target vs. nitro group interactions in 2d) can be visualized using Mercury’s Materials Module, enabling identification of unique intermolecular patterns .

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